molecular formula C16H19N3O3S B5986701 N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B5986701
M. Wt: 333.4 g/mol
InChI Key: PQZJNBVJQJDZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as Epetraborole, is a novel antifungal agent that has been developed for the treatment of various fungal infections. It belongs to a class of drugs known as oxaboroles, which inhibit fungal protein synthesis by binding to the fungal cytoplasmic leucyl-tRNA synthetase enzyme.

Mechanism of Action

N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide acts by inhibiting the fungal cytoplasmic leucyl-tRNA synthetase enzyme, which is essential for protein synthesis in fungi. This inhibition leads to the disruption of fungal cell growth and ultimately, cell death. The unique binding site of N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide on the enzyme makes it less susceptible to resistance development.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to have low toxicity and good pharmacokinetic properties. It is rapidly absorbed and distributed in the body, with a half-life of approximately 5 hours. N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is metabolized by the liver and excreted in the urine. In vitro and in vivo studies have demonstrated its potent antifungal activity and low potential for drug interactions.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It has a unique mechanism of action and has shown efficacy against drug-resistant strains of fungi. Its low toxicity and good pharmacokinetic properties make it a promising candidate for further development. However, the limitations of N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide include its narrow spectrum of activity, which is limited to certain fungal species. It also has a relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

For N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide include further optimization of the synthesis method to improve yields and purity. In addition, studies are needed to investigate its efficacy in clinical settings and its potential use in combination with other antifungal agents. Further research is also needed to explore its activity against other fungal species and its potential use in the treatment of other fungal infections. Finally, studies are needed to investigate the potential for resistance development and to develop strategies to overcome this issue.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide involves the reaction of 2-mercaptoacetamide with 4-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-ethoxyphenyl isocyanate to yield N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been extensively studied for its antifungal activity against various fungal species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been shown to be effective against drug-resistant strains of these fungi. In addition, N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been investigated for its potential use in the treatment of other fungal infections such as onychomycosis and tinea pedis.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-11-9-14(20)19-16(18-11)23-10-15(21)17-12-5-7-13(8-6-12)22-4-2/h5-9H,3-4,10H2,1-2H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZJNBVJQJDZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.